3(2H)-Furanone, 5-ethyl-2,2-dimethyl-
Description
Overview of 3(2H)-Furanone Heterocyclic Systems and Derivatives
The 3(2H)-furanone ring system is an unsaturated γ-lactone isomer that serves as the core structure for a multitude of natural and synthetic molecules. researchgate.netresearchgate.net The positions on the furanone ring that are not part of the core structure (C2, C4, and C5) can bear various substituents, leading to a vast library of derivatives with diverse properties. foreverest.net
The synthesis of these derivatives is a significant focus in organic chemistry, with numerous methodologies developed to construct and functionalize the furanone core. researchgate.net These methods range from acid or base-mediated reactions to more complex metal-catalyzed processes and tandem, one-pot approaches. researchgate.net The versatility in synthesis allows chemists to create highly substituted furanones tailored for specific applications. tandfonline.com A variety of innovative synthetic routes have been established to produce these valuable heterocyclic scaffolds. organic-chemistry.org
Interactive Data Table: Selected Synthetic Approaches to 3(2H)-Furanones
| Method Type | Description | Key Reactants/Catalysts | Ref. |
|---|---|---|---|
| Cascade Reaction | A highly efficient Au(I)-catalyzed cascade involving oxidation, Pinacol rearrangement, and oxacyclization. | Bispropargylic alcohols, Pyridine-N-oxides, Gold(I) catalyst | acs.org |
| Cycloisomerization | A simple protocol for synthesizing 3(2H)-furanones achieved in water without expensive metal catalysts. | Allenic hydroxyketones | organic-chemistry.org |
| Multi-component Annulation | Convergent synthesis using cooperative Lewis and Brønsted acid catalysis to form two C-O bonds of the heterocycle. | 1,3-diynes, Alkyl glyoxylates, Water | researchgate.net |
| 1,3-Dipolar Cycloaddition | A versatile method for constructing heterocyclic frameworks, which can be fine-tuned for selective generation of 3(2H)-furanones. | Nitrones, Dibenzoylacetylene | tandfonline.com |
Academic Significance of 3(2H)-Furanones in Organic and Natural Products Chemistry
The academic and practical importance of 3(2H)-furanones is substantial, stemming from their presence in a wide array of natural products and their utility as building blocks for biologically active molecules. researchgate.netresearchgate.net This heterocycle is a key structural component in compounds isolated from various natural sources, including plants and microorganisms. researchgate.netresearchgate.net
Many 3(2H)-furanone derivatives are renowned for their potent sensory properties and are considered key flavor compounds in numerous fruits and processed foods. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a critical aroma component in strawberries and pineapples and is also formed during the Maillard reaction in cooked foods. foreverest.netnih.gov These compounds often have very low odor thresholds, making them significant contributors to the aroma profile of foods and beverages. nih.govcambridge.org
Beyond their role in flavor chemistry, the 3(2H)-furanone scaffold is found in complex natural products exhibiting a range of biological activities. researchgate.netresearchgate.net The ability of these compounds to act as Michael acceptors has been linked to anti-tumor properties, and various derivatives have shown potential anti-inflammatory, antiulcer, and antiallergic effects. researchgate.netresearchgate.net This has made 3(2H)-furanones a compelling target for synthetic chemists for over five decades. researchgate.netresearchgate.net Furthermore, their unique structure has been harnessed to create novel fluorescent organic dyes for bio-analytical purposes. rsc.orgresearchgate.net
Interactive Data Table: Examples of Natural Products Containing the 3(2H)-Furanone Core
| Compound Name | Natural Source / Context | Significance | Ref. |
|---|---|---|---|
| Bullatenone | Isolated from various plant species | Natural product with the 3(2H)-furanone core | researchgate.netresearchgate.net |
| Geiparvarin | Isolated from Geijera parviflora | Exhibits anti-tumor properties | researchgate.netresearchgate.net |
| Jatrophone | Isolated from Jatropha gossypiifolia | A phytochemical with a 3(2H)-furanone ring system | researchgate.net |
| Eremantholide A | Isolated from Eremanthus elaeagnus | Complex natural product | researchgate.netresearchgate.net |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Strawberries, pineapples, cooked foods | Key flavor compound with a caramel-like aroma | foreverest.netnih.gov |
Structure
3D Structure
Properties
CAS No. |
18458-23-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethylfuran-3-one |
InChI |
InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3 |
InChI Key |
VHPMRLOJYLTYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(O1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2h Furanone, 5 Ethyl 2,2 Dimethyl
Established Synthetic Pathways for Substituted 3(2H)-Furanoneswikipedia.orgorganic-chemistry.org
The synthesis of the 3(2H)-furanone core is a well-documented area of organic chemistry, owing to the presence of this motif in numerous natural products and biologically active molecules. sigmaaldrich.com Key strategies involve the formation of the five-membered oxygen-containing ring through various cyclization reactions. These methods can be broadly categorized into transition-metal-catalyzed approaches, intramolecular cyclizations, and domino reaction sequences.
Transition-Metal-Catalyzed Cyclization Approachesorganic-chemistry.org
Transition-metal catalysis offers efficient and mild conditions for the construction of the 3(2H)-furanone ring. vulcanchem.com Catalysts based on gold, palladium, rhodium, and copper have proven particularly effective. Gold catalysts, for instance, are used in the cyclization of γ-hydroxyalkynones to yield substituted 3(2H)-furanones. acs.orgnih.gov A combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade to create highly substituted furanones with a C2-quaternary center. acs.org Copper-catalyzed reactions, such as the tandem oxa-Nazarov cyclization, provide routes to functionalized furanones like 2,4-dibromo-3(2H)-furanones. acs.org These methods often exhibit high chemo-, regio-, and stereoselectivity. acs.org
| Catalyst System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| (p-CF3C6H4)3PAuCl / AgOTf | γ-Hydroxyalkynones | Intramolecular Cyclization | acs.orgnih.gov |
| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Cyclization/Allylic Alkylation Cascade | acs.org |
| Cu(OTf)2 / Diphenyl Phosphate (B84403) | Conjugated 1,2-diketones | Tandem oxa-Nazarov Cyclization/Dibromination | acs.org |
| AuCl3 / NIS | 2-Alkynyl-2-silyloxy carbonyls | Tandem Cyclization/1,2-migration | organic-chemistry.org |
Intramolecular Cyclization Reactionsorganic-chemistry.org
Intramolecular cyclization is a fundamental strategy for synthesizing the furanone ring, often from linear precursors that contain the necessary functional groups. organic-chemistry.org A common approach involves the cyclization of γ-hydroxyalkynones, which can be catalyzed by acids or transition metals like gold(I). nih.gov Another powerful method is the base-induced intramolecular cyclization of sulfonium (B1226848) salts, specifically (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which can produce 5-aryl-3(2H)-furanones rapidly and in high yields under mild conditions. wikipedia.orgacs.org Additionally, the cycloisomerization of allenic hydroxyketones, which can be achieved in water without expensive metal catalysts, provides a straightforward route to the 3(2H)-furanone core. acs.org More specialized methods, such as the TFA-catalyzed dehydrofluorinative cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones, have been developed for the synthesis of fluorinated furanones. researchgate.net
Domino Reaction Sequences in Furanone Ring Formationrsc.org
Domino, or cascade, reactions allow for the construction of complex molecules like 3(2H)-furanones in a single pot by combining multiple bond-forming events without isolating intermediates. rsc.org This approach enhances efficiency and atom economy. rsc.org An example is the reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids, which proceeds through an addition, intramolecular transesterification-enol formation, and a Claisen condensation to yield 4-cyano-3(2H)-furanones. acs.org Another strategy involves a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water, enabled by cooperative Lewis and Brønsted acid catalysis, to produce highly substituted furanones. researchgate.netnih.gov Domino reactions starting from 2H-azirines and acylketenes generated from furan-2,3-diones have also been reported to form complex heterocyclic systems containing the furanone moiety.
Specific Synthetic Routes for 3(2H)-Furanone, 5-ethyl-2,2-dimethyl-
This transformation is a variation of the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net In the case of tertiary propargyl alcohols with internal alkynes, this rearrangement leads to α,β-unsaturated ketones. The reaction proceeds via protonation of a hydroxyl group, followed by a 1,3-hydroxyl shift and tautomerization to form the enone. wikipedia.org For the synthesis of the furanone ring, an intramolecular attack by the second hydroxyl group follows the initial hydration of the alkyne.
The proposed reaction sequence is analogous to the synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone from 2,5-dimethyl-3-hexyne-2,5-diol, where mercuric oxide in aqueous sulfuric acid is used to effect the transformation.
Proposed Synthesis:
Starting Material: 2,5-dimethyl-3-heptyne-2,5-diol.
Reaction: The precursor is treated with an acid catalyst, such as sulfuric acid, often in the presence of a mercury salt to facilitate the hydration of the alkyne.
Mechanism: The reaction likely proceeds through the formation of an enol intermediate via hydration of the triple bond, followed by a rapid intramolecular cyclization (5-endo-tet) where the distal hydroxyl group attacks the enol, leading to the formation of the stable five-membered furanone ring and elimination of water.
Product: 3(2H)-Furanone, 5-ethyl-2,2-dimethyl-.
Derivatization and Further Chemical Transformations of 3(2H)-Furanone Scaffoldswikipedia.org
The 3(2H)-furanone scaffold is a versatile building block for further chemical synthesis due to its reactive functional groups. A variety of transformations can be performed to modify the core structure or its side chains, leading to a diverse range of derivatives.
Side-chain modifications are a common strategy to create libraries of related compounds. For instance, a parent 3(2H)-furanone can be synthesized and then its side chains can be altered through various reactions to explore structure-activity relationships.
The carbonyl group of the furanone is a key site for derivatization. It can react with amines to form furan-3(2H)-imine scaffolds, which are themselves of interest in medicinal chemistry. This transformation involves the 1,4-addition of an aniline (B41778) derivative followed by an intramolecular cyclization. The hydroxyl group present in many furanone natural products (e.g., homofuraneol) is another handle for modification. For example, glucosylation of the hydroxyl group can be achieved using UDP-glucosyltransferases (UGTs), which is a process that also occurs in nature to stabilize these molecules.
Furthermore, the furanone ring system has been utilized as a core scaffold for the synthesis of novel fluorescent organic dyes, demonstrating its utility in materials science.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Imine Formation | Aniline derivatives | Furan-3(2H)-imines | |
| Glucosylation | UDP-glucosyltransferases (UGTs) | Furanone glucosides | |
| Aldol (B89426) Condensation | Aldehydes/Ketones | Side-chain extended furanones | |
| Side-chain Modification | Various (e.g., oxidation, reduction) | Functionalized furanone derivatives | organic-chemistry.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 2h Furanone, 5 Ethyl 2,2 Dimethyl
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification.
Further research or de novo analytical studies on 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- would be required to generate the specific data requested.
Natural Occurrence and Mechanistic Biogenesis of 3 2h Furanone, 5 Ethyl 2,2 Dimethyl
Identification and Distribution in Biological Matrices
In contrast, structurally related furanones have been widely identified. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in fruits such as pineapple, strawberry, raspberry, and tomato. nih.govcambridge.orgmdpi.com Similarly, the tautomers 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (homofuraneol) are important aroma constituents in many natural products and thermally processed foods. acs.orgnih.gov Another related compound, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, known as maple furanone, is found in roasted coffee, blackberries, raspberries, blueberries, wines, and beers. nih.gov The distribution of these related furanones suggests that while the specific 5-ethyl-2,2-dimethyl variant is not documented, the furanone core structure is a common motif in nature.
| Compound Name | Biological Matrix | Reference |
|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Pineapple, Strawberry, Raspberry, Tomato | nih.govcambridge.orgmdpi.com |
| 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuraneol) | Shoyu (Soy Sauce), Roasted Coffee, Blackberries | acs.orgsigmaaldrich.com |
| 4-hydroxy-5-methyl-3(2H)-furanone | Cooked Foods, Cockroach Pheromone | nih.govcambridge.org |
| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple Furanone) | Roasted Coffee, Blackberry, Raspberry, Blueberry, Wine, Beer | nih.gov |
Elucidation of Biogenetic Pathways for Related 3(2H)-Furanones
The biogenesis of 3(2H)-furanones is complex, involving both non-enzymatic and enzymatic pathways. While the specific pathways for 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- are uncharacterized, extensive research on related furanones provides insight into their likely formation mechanisms.
The Maillard reaction, a non-enzymatic browning process, is a primary route for the formation of many furanones in thermally processed foods. nih.gov This complex cascade of reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid. nih.govcambridge.org
The formation of key furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its ethyl-substituted analogue, homofuraneol, from pentose (B10789219) sugars in Maillard systems has been demonstrated. acs.org The general mechanism involves the 2,3-enolization pathway, leading to 1-deoxyosones as critical intermediates. acs.org For instance, hexoses are known precursors for HDMF, while pentoses can form 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov
Labeling studies have shown that the formation of homofuraneol can occur through the reaction of a pentose with alanine (B10760859). acs.org In this process, the C5 moiety of the sugar is extended by a C2 unit (acetaldehyde) which is formed from the Strecker degradation of the amino acid alanine. researchgate.net This highlights a key mechanism where the carbon skeleton of the amino acid directly contributes to the final structure of the furanone.
| Furanone Product | Sugar Precursor | Amino Acid Precursor | Key Intermediate/Mechanism | Reference |
|---|---|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Hexoses (e.g., Fructose, Rhamnose), Pentoses | Glycine (B1666218) | 1-Deoxyosones, Strecker degradation of glycine (C1 fragment addition) | acs.orgnih.gov |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (Homofuraneol) | Pentoses | Alanine | 1-Deoxyosones, Strecker degradation of alanine (C2 fragment addition) | acs.orgresearchgate.net |
| 4-hydroxy-5-methyl-3(2H)-furanone | Pentoses | Not specified | Decomposition of pentoses | nih.gov |
In addition to chemical formation during heating, 4-hydroxy-3(2H)-furanones are also biosynthesized by plants and microorganisms through enzymatic pathways. nih.govresearchgate.net
In fruits like strawberries, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been studied extensively. The natural progenitor for HDMF in fruit has been identified as D-fructose-1,6-diphosphate, a key intermediate in glycolysis. nih.gov This indicates a metabolic link between primary carbohydrate metabolism and the formation of these important flavor compounds.
Microorganisms, particularly yeasts, are also capable of producing furanones. For example, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is produced by yeast during the fermentation of shoyu (soy sauce). nih.govacs.org Research suggests that intermediates of the pentose phosphate (B84403) pathway are important precursors in the biosynthesis of HEMF by yeasts. acs.org Furthermore, some bacteria, such as Lactobacillus helveticus, have been shown to release 2(5H)-furanones that may act as signaling molecules, indicating a broader biological role for these compounds beyond flavor. researchgate.net The glucosylation of furanones by plant glucosyltransferases has also been observed, a process that can stabilize the compounds and alter their properties. nih.govnih.gov
Computational Chemistry and Structure Activity Relationship Sar Studies on 3 2h Furanone, 5 Ethyl 2,2 Dimethyl
Theoretical and Computational Chemistry Approaches for Furanone Derivatives
Theoretical and computational methods are essential for rationalizing experimental SAR data and predicting the activity of novel compounds. These approaches range from molecular docking, which predicts binding modes, to quantitative structure-activity relationship (QSAR) modeling, which correlates chemical structure with activity statistically.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org For furanone derivatives, docking studies have been employed to understand their interactions with various biological targets, including bacterial quorum-sensing (QS) receptors and enzymes like cyclooxygenase. nih.govmdpi.com
Studies on marine-derived furanones targeting QS receptors in Pseudomonas aeruginosa have shown that these compounds are structural analogs of natural signaling molecules and can fit within the binding pockets of receptors like LasR and RhlR. nih.govmdpi.com The binding affinity is influenced by the nature of the substituents on the furanone ring. Key findings include:
Alkyl Chains: Furanones with shorter alkyl side chains tend to bind more strongly to the RhlR receptor. nih.gov
Halogenation: The presence of halogens can improve the binding affinity against LasR, PqsR, and RhlR receptors. nih.gov
Key Interactions: Docking analyses reveal that furanones often interact with crucial amino acid residues in the binding site, such as Trp60, Tyr64, and Ser129 in LasR, through hydrogen bonds and hydrophobic interactions. nih.gov
In another context, docking of furan-azetidinone hybrids into the active site of E. coli enoyl reductase showed that π-π stacking interactions with phenylalanine and tyrosine residues were important for successful binding. ijper.org These studies demonstrate how molecular docking can elucidate the molecular basis for the activity of furanone derivatives and guide the design of compounds with enhanced target specificity.
| Target Protein | Furanone Type | Key Interacting Residues | Reference |
| LasR (Quorum Sensing) | Marine-derived halogenated furanones | Trp60, Tyr64, Ser129 | nih.gov |
| RhlR (Quorum Sensing) | Furanones with short-chain alkyl groups | N/A | nih.gov |
| E. coli Enoyl Reductase | Furan-azetidinone hybrids | PHE 94, TYR 146 | ijper.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netijpda.org For furanone derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as COX-2 inhibition and antibacterial effects. researchgate.netijpda.org
In a 2D-QSAR study on furanone derivatives as potential COX-2 inhibitors, a model was generated that correlated descriptors like the retention index, the number of oxygen atoms connected by single bonds, and the polar surface area with inhibitory activity. researchgate.net This model demonstrated good predictive power, with a squared correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. researchgate.net
Similarly, 3D-QSAR studies, often using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have been applied to furanones to understand the structural requirements for antibacterial activity. ijpda.orgijpda.org These models consider the 3D properties of the molecules, such as steric and electrostatic fields. The resulting models can highlight regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. For a series of antibacterial furanones, a 3D-QSAR model showed a good correlation coefficient (r² = 0.8699) and internal predictive ability (q² = 0.8224), indicating its robustness. ijpda.orgresearchgate.net
| QSAR Model Type | Target Activity | Key Descriptors | Statistical Significance | Reference |
| 2D-QSAR | COX-2 Inhibition | Polar Surface Area, Retention Index | r² = 0.840, q² = 0.773 | researchgate.net |
| 3D-QSAR (kNN-MFA) | Antibacterial | Steric and Electrostatic Fields | r² = 0.8699, q² = 0.8224 | ijpda.orgresearchgate.net |
| 3D-QSAR (kNN-MFA) | COX-2 Inhibition | Electrostatic Fields | r² = 0.7622, q² = 0.7031 | researchgate.net |
Stereo- and Regioselectivity in Furanone Chemistry
The concepts of regioselectivity and stereoselectivity are fundamental in the synthesis of complex molecules like furanones, as the precise spatial arrangement of atoms can dramatically affect biological activity.
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. vedantu.com
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com
In the chemistry of furanones, controlling the outcome of reactions to yield a specific regio- or stereoisomer is a significant challenge and an active area of research. For example, the tandem reaction of skipped diynones with allylic alcohols can be directed to selectively produce different furanone-related isomers. acs.org By carefully choosing the catalytic system, the cyclization step can be switched from forming 3-allyl-4-pyrones to yielding isomeric 4-allyl-3(2H)-furanones, demonstrating a powerful control over regioselectivity. acs.org
Furthermore, photochemical reactions, such as the Paternò-Büchi reaction between a furan (B31954) derivative and a carbonyl compound, often exhibit both regio- and stereoselectivity. researchgate.net The outcome of these reactions can be explained by considering the relative stability of the biradical intermediates formed during the reaction, which dictates the final structure of the product. researchgate.net The ability to control these selective processes is crucial for the efficient synthesis of structurally defined furanone derivatives for biological evaluation.
Emerging Research Applications and Advanced Investigations Involving 3 2h Furanone, 5 Ethyl 2,2 Dimethyl
Role in Advanced Flavor and Aroma Research
While direct sensory analysis of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- is not extensively documented in the literature, its structural similarity to well-known, high-impact aroma chemicals allows for informed postulation of its potential flavor profile. Furanones are exceptionally important in the flavor industry due to their low odor thresholds and desirable sensory properties, often described as sweet, caramel-like, and fruity. mdpi.comnih.gov
Key furanone derivatives that provide context for the potential aroma of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) : Known as strawberry furanone, it imparts a characteristic sweet, burnt brown, and caramellic aroma, reminiscent of cotton candy. foreverest.net It is a key flavor compound in fruits like strawberries and pineapples. wikipedia.orgresearchgate.net
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (HEMF) : This compound is noted for a sweet odor similar to cake and ripe fruit and is often used in meat or savory food flavorings. foreverest.netsigmaaldrich.com
4,5-Dimethyl-3-hydroxy-2(5H)-furanone (Sotolone) : A powerful aroma chemical with a distinct maple, brown sugar, and caramellic scent at different concentrations. perfumerflavorist.comnih.gov
2,5-Dimethyl-3(2H)-furanone (Mango Furanone) : Structurally closer to the target compound as it lacks a hydroxyl group, its profile is described as fruity, ester-like, and caramellic, with bready, buttery, and meaty taste nuances. thegoodscentscompany.com
The primary structural difference between 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- and potent flavorants like Furaneol® is the absence of a hydroxyl group at the 4-position. vulcanchem.com This substitution significantly reduces the molecule's polarity, which would likely alter its flavor profile, potentially diminishing the strong caramel-sweet notes and enhancing more nutty, bready, or roasted characteristics, akin to Mango Furanone. thegoodscentscompany.comvulcanchem.com Research into aroma glycosides, which act as flavor precursors, has shown that glucosylation of furanones renders them odorless, highlighting the critical role of the core structure in sensory perception. nih.gov
Table 1: Comparative Organoleptic Profiles of Structurally Related Furanones
| Compound Name | Common Name | Typical Aroma/Flavor Descriptors |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol® / Strawberry Furanone | Sweet, caramellic, burnt brown, cotton candy, fruity foreverest.netwikipedia.orgperfumerflavorist.com |
| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | HEMF | Sweet, cake-like, ripe fruit, caramel, maple, burnt foreverest.netsigmaaldrich.com |
| 4,5-Dimethyl-3-hydroxy-2(5H)-furanone | Sotolone | Maple, brown sugar, caramellic, celery, nutty perfumerflavorist.com |
In vitro Biological Activity and Mechanistic Explorations
The furanone scaffold is a recurring motif in compounds investigated for pharmacological activity, with numerous studies exploring the in vitro biological effects of its derivatives. Research indicates that the furanone ring system can be a pharmacophore for antiproliferative and cytotoxic activities.
A key study detailed the synthesis of several 3(2H)-furanone derivatives, including the core structure of 2,2-dimethyl-5-substituted-3(2H)-furanones, and evaluated their antiproliferative activity against a panel of human cancer cell lines. researchgate.net Although 5-ethyl-2,2-dimethyl-3(2H)-furanone itself was synthesized but not included in the final biological assays, related compounds with a 5-ethenyl substituent showed activity against leukemia, carcinoma, neuroblastoma, and sarcoma cell lines. researchgate.net The biological activity of these compounds is thought to be related to their capacity to act as Michael acceptors, allowing them to alkylate biological macromolecules. researchgate.net
Broader investigations into the furanone class have revealed significant bioactivity:
Cytotoxicity : Various substituted furanones have demonstrated cytotoxicity against different cell lines. For instance, 4,5-diaryl 3(2H)-furanones exhibited cytotoxic effects on MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) cell lines. nih.govnih.govresearchgate.net Other studies have shown that certain synthetic furanones can be toxic to HK-2 human kidney cells in vitro. researchgate.net Furthermore, halogenated 2(5H)-furanones have been evaluated for their cytotoxicity against MAC13 and MAC16 cancer cell lines. nih.gov
Apoptosis Induction : Furanone analogues have been shown to induce apoptosis in insect cell lines (SL2), suggesting a potential mechanism for their cytotoxic effects. tandfonline.com This involves processes such as DNA fragmentation and alteration of the cell cycle. tandfonline.com
While the clinical application of some furanones is limited by their toxicity to eukaryotic cells, the ongoing research into derivatives aims to identify compounds with high activity and low toxicity. nih.gov
Table 2: Summary of In Vitro Biological Activities of Furanone Derivatives
| Furanone Class | Cell Lines | Observed Activity | Potential Mechanism |
|---|---|---|---|
| 5-(2-ethenylsubstituted)-3(2H)-furanones | Leukemia, Carcinoma, Neuroblastoma, Sarcoma | Antiproliferative researchgate.net | Michael acceptor, alkylating agent researchgate.net |
| 4,5-Diaryl 3(2H)-furanones | MCF-7 (breast cancer), HSC-3 (squamous cell carcinoma) | Cytotoxicity, Anti-inflammatory nih.govnih.gov | COX-1/2 inhibition nih.govnih.gov |
| Halogenated 2(5H)-furanones | MAC13, MAC16 (murine adenocarcinoma) | Cytotoxicity nih.gov | Not specified |
| Furanone Analogues | SL2 (insect cell line) | Cytotoxicity, Apoptosis induction tandfonline.com | DNA fragmentation, Caspase-3 upregulation tandfonline.com |
Novel Chemical Synthesis Strategies and Method Development
The synthesis of the 3(2H)-furanone core is an active area of research in organic chemistry, with numerous methods developed to access this valuable heterocyclic system.
A specific and convenient route to synthesize 2,2-Dimethyl-5-ethyl-3(2H)-furanone has been described involving the hydrogenolysis and subsequent acidic hydrolysis of isoxazole (B147169) derivatives. researchgate.net This process provides an effective pathway to this and other substituted 3(2H)-furanones that can be difficult to obtain through other methods. researchgate.net
More broadly, modern synthetic chemistry has produced a diverse toolkit for constructing the 3(2H)-furanone ring. These novel strategies often focus on efficiency, selectivity, and mild reaction conditions. General synthetic approaches include the acid-catalyzed cyclization of acyclic diketones and aldol (B89426) condensation reactions that form α,β-unsaturated carbonyl intermediates which then cyclize. vulcanchem.com
Advanced methods reported in recent literature include:
Gold-Catalyzed Cyclization : Catalysts generated from gold(I) complexes can efficiently cyclize readily available γ-hydroxyalkynones under mild conditions to yield substituted 3(2H)-furanones. organic-chemistry.org
Tandem Reactions : A novel catalyst- and solvent-controlled dimerization of aliphatic alkynones has been developed, proceeding through a tandem Michael addition/rearrangement/cyclization sequence to provide chemo- and regioselective access to complex 3(2H)-furanones. researchgate.net
Palladium-Catalyzed Cyclization : The oxidative cyclization of α-allenols using a palladium catalyst offers another route to the furanone core. acs.org
Cycloisomerization : A simple and efficient protocol for synthesizing 3(2H)-furanones involves the cycloisomerization of allenic hydroxyketones, which can be achieved in water without expensive metal catalysts. organic-chemistry.org
Rhodium/Palladium Catalysis : A combination of Rh(II) and Pd(0) catalysts promotes a cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters, yielding highly substituted 3(2H)-furanones with excellent functional group tolerance. organic-chemistry.org
These varied and sophisticated synthetic strategies underscore the importance of the 3(2H)-furanone scaffold and enable the continued exploration of derivatives like 5-ethyl-2,2-dimethyl-3(2H)-furanone for various applications.
Table 3: Overview of Modern Synthetic Methods for 3(2H)-Furanones
| Synthesis Strategy | Key Reactants/Precursors | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Isoxazole Hydrolysis | Isoxazole derivatives | H₂, Acid | Convenient route to specifically substituted furanones researchgate.net |
| Gold-Catalyzed Cyclization | γ-Hydroxyalkynones | Gold(I) complex / AgOTf | Mild conditions, good yields organic-chemistry.org |
| Cycloisomerization | Allenic hydroxyketones | None (in water) | Metal-free, environmentally friendly organic-chemistry.org |
| Tandem Michael/Cyclization | Aliphatic alkynones | t-BuONa / Toluene | Chemo-, regio-, and stereoselective researchgate.net |
| Rh/Pd-Catalyzed Cascade | α-Diazo-δ-keto-esters | Rh(II) / Pd(0) | Forms C2-quaternary centers, high selectivity organic-chemistry.org |
Q & A
Basic: What analytical techniques are recommended for structural elucidation of 5-ethyl-2,2-dimethyl-3(2H)-furanone?
Methodological Answer:
For structural confirmation, combine nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .
- 1H/13C NMR : Assign stereochemistry and substituent positions using coupling constants and chemical shifts. For example, the lactone carbonyl signal typically appears at ~170–175 ppm in 13C NMR .
- GC-MS : Use polar columns (e.g., 60 m × 0.25 mm × 0.25 μm) with helium carrier gas and a temperature ramp (e.g., 60°C to 200°C) to resolve retention time ambiguities .
- Computational Validation : Cross-validate experimental data with quantum chemical calculations (e.g., DFT) or QSPR models to confirm stereoelectronic properties .
Basic: What are the established synthetic routes for 5-ethyl-2,2-dimethyl-3(2H)-furanone?
Methodological Answer:
Two primary methods are documented:
Maillard Reaction : React pentose sugars (e.g., xylose) with amino acids under controlled thermal conditions (100–120°C, pH 5–7). Monitor intermediate formation (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) via HPLC .
Condensation Reactions : Use β-keto esters or acetates (e.g., phenyl acetoxy derivatives) in acidic or basic media. For example, intramolecular cyclization of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone yields furanone derivatives .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Address discrepancies by:
- Solvent-Specific Studies : Systematically test solubility in solvents of varying polarity (e.g., water, ethanol, hexane) using gravimetric or UV-Vis methods. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone shows higher solubility in polar aprotic solvents (e.g., DMSO) .
- Thermodynamic Modeling : Apply the Apelblat equation or van’t Hoff analysis to correlate experimental solubility with temperature. Compare results to QSPR predictions to identify outliers .
- Crystallography : Resolve polymorphic ambiguities via X-ray diffraction, as crystal packing can influence solubility .
Advanced: How to design bioactivity assays for 5-ethyl-2,2-dimethyl-3(2H)-furanone derivatives?
Methodological Answer:
For antiulcer or antimicrobial activity:
- In Vivo Models : Use ethanol-induced gastric lesions in rodents. Administer derivatives (10–100 mg/kg) and compare mucosal protection to controls (e.g., AG-629). Sacrifice animals post-treatment for histopathology .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., pyridine, thiophene) to the furanone core via Huisgen cycloaddition. Assess electronic effects using Hammett constants and logP values .
- Dose-Response Analysis : Perform IC50 determinations via MTT assays on cell lines (e.g., AGS for gastric activity) .
Advanced: What strategies mitigate challenges in quantifying this compound without commercial standards?
Methodological Answer:
- Synthetic Standards : Prepare isotopically labeled analogs (e.g., 13C-furanone) via uniform labeling of precursors (e.g., 13C-glucose in Maillard reactions) .
- Surrogate Calibration : Use structurally similar compounds (e.g., 2(5H)-furanone) as equivalents in GC-MS. Validate with standard addition methods to correct matrix effects .
- Cross-Platform Validation : Compare results across LC-MS, GC-MS, and NMR to minimize instrumental bias .
Advanced: How can computational methods predict physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software for DFT-based optimization of molecular geometry. Calculate dipole moments and HOMO-LUMO gaps to predict reactivity .
- QSPR Models : Train neural networks on datasets (e.g., boiling points, logP) from analogs (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone). Validate with leave-one-out cross-validation .
- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit solvent models (e.g., TIP3P water) to estimate diffusion coefficients .
Advanced: What are optimized protocols for synthesizing bis-triazole derivatives of this furanone?
Methodological Answer:
- Click Chemistry : React 5-ethyl-2,2-dimethyl-3(2H)-furanone with propargyl bromide to install alkyne groups. Perform Huisgen cycloaddition using Cu(I) catalysis (CuSO4/sodium ascorbate) and azide precursors (e.g., benzyl azide) .
- Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization (ethanol/water) to isolate products. Confirm regioselectivity via NOESY NMR .
- Scale-Up Considerations : Optimize microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and improve yields (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
